2-Thio-acetyl MAGE
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Overview
Description
2-Thio-acetyl MAGE, also known as S-[2-(hexadecyloxy)-1-(hydroxymethyl)ethyl]ester, ethanethioic acid, is a compound with the molecular formula C21H42O3S and a molecular weight of 374.6 g/mol . It is a colorimetric substrate for the enzyme KIAA1363, which is critical for the survival and proliferation of many cancer cell lines .
Preparation Methods
The synthesis of 2-Thio-acetyl MAGE involves the esterification of ethanethioic acid with a hydroxymethyl derivative. The reaction conditions typically include the use of solvents such as methyl acetate, DMF, DMSO, or ethanol .
Chemical Reactions Analysis
2-Thio-acetyl MAGE undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The ester group can be reduced to alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.
Scientific Research Applications
2-Thio-acetyl MAGE is primarily used in scientific research as a colorimetric substrate for the enzyme KIAA1363 . This enzyme is involved in ether lipid signaling pathways in cancer cells, making this compound a valuable tool for studying cancer biology . Additionally, it can be used in enzyme activity and inhibition studies, providing insights into the regulation of lipid metabolism .
Mechanism of Action
The mechanism of action of 2-Thio-acetyl MAGE involves its interaction with the enzyme KIAA1363. The compound acts as a substrate for this enzyme, which hydrolyzes the ester bond to release a free thiol group . This reaction can be monitored using standard DTNB detection, allowing researchers to measure enzymatic activity and inhibition . The molecular targets and pathways involved include ether lipid signaling pathways that are critical for cancer cell survival and proliferation .
Comparison with Similar Compounds
2-Thio-acetyl MAGE is unique in its ability to serve as a colorimetric substrate for KIAA1363. Similar compounds include other thiocarboxylic esters, such as:
- S-[2-(hexadecyloxy)-1-(hydroxymethyl)ethyl]ester, ethanethioic acid
- 1-{[(2R)-1-(hexadecyloxy)-3-hydroxypropan-2-yl]sulfanyl}ethanone These compounds share structural similarities but may differ in their specific applications and reactivity.
Properties
Molecular Formula |
C21H42O3S |
---|---|
Molecular Weight |
374.6 g/mol |
IUPAC Name |
S-[(2R)-1-hexadecoxy-3-hydroxypropan-2-yl] ethanethioate |
InChI |
InChI=1S/C21H42O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-19-21(18-22)25-20(2)23/h21-22H,3-19H2,1-2H3/t21-/m1/s1 |
InChI Key |
SJNRNWWBXZOALQ-OAQYLSRUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@@H](CO)SC(=O)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CO)SC(=O)C |
Origin of Product |
United States |
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